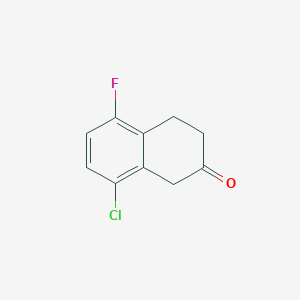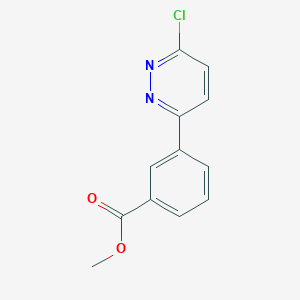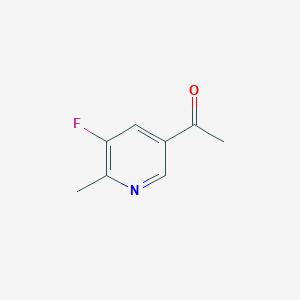
1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one is an organic compound with the molecular formula C8H8FNO It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with an ethanone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluoro-6-methylpyridine as the primary starting material.
Acylation Reaction: The key step involves the acylation of 5-fluoro-6-methylpyridine using ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is explored for its potential use in the development of advanced materials with unique electronic properties.
Biological Studies: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- 2-Bromo-1-(pyridin-3-yl)ethan-1-one
- 3-(5-Bromo-thiophen-2-yl)-1-(1-oxy-pyridin-3-yl)-propenone
- 4-Nitro-3-phenyl-1-pyridin-2-yl-butan-1-one
Uniqueness: 1-(5-Fluoro-6-methylpyridin-3-yl)ethan-1-one is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, which imparts distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological activities and material properties.
Propiedades
Fórmula molecular |
C8H8FNO |
|---|---|
Peso molecular |
153.15 g/mol |
Nombre IUPAC |
1-(5-fluoro-6-methylpyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3 |
Clave InChI |
OHHPPCZVAJHIOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[6-chloro-2-(Di-Boc-amino)-9H-purin-9-yl]acetate](/img/structure/B13670216.png)
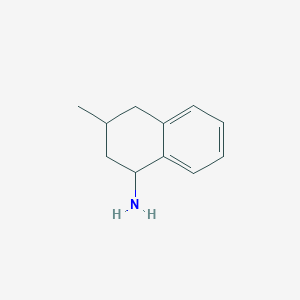
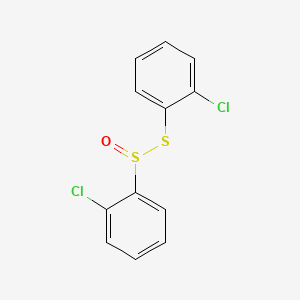
![3-Bromo-5,7-dichloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13670232.png)
![Ethyl thieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B13670234.png)

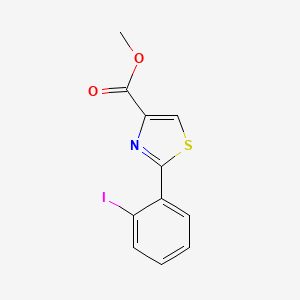
![[(2-Azidoallyl)oxy]benzene](/img/structure/B13670245.png)
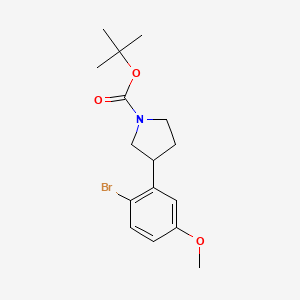
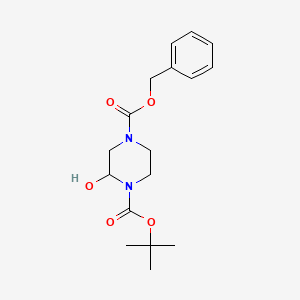
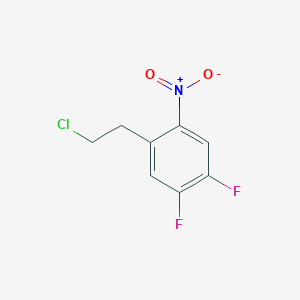
![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)
